N-(1-((5-fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine

Physicochemical profiling Ligand efficiency Drug-likeness

This compound offers a structurally distinct sulfonyl aryl motif for JAK inhibitor research. The 5-fluoro-2-methoxyphenyl group combines para-electron-withdrawing fluorine with ortho-electron-donating methoxy, creating a unique electronic dipole absent in unsubstituted phenyl (CAS 2034421-22-0), 4-CF₃-phenyl (CAS 2034607-89-9), or 3-chlorobenzyl (CAS 2097897-69-1) analogs. Deploy in JAK1/JAK2/JAK3/TYK2 biochemical panels with matched comparators to map selectivity. Ideal for ocular inflammation models per patent disclosures. ≥95% purity reference standard.

Molecular Formula C14H15FN4O3S
Molecular Weight 338.36
CAS No. 2034552-83-3
Cat. No. B2488922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-((5-fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine
CAS2034552-83-3
Molecular FormulaC14H15FN4O3S
Molecular Weight338.36
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)F)S(=O)(=O)N2CC(C2)NC3=NC=CC=N3
InChIInChI=1S/C14H15FN4O3S/c1-22-12-4-3-10(15)7-13(12)23(20,21)19-8-11(9-19)18-14-16-5-2-6-17-14/h2-7,11H,8-9H2,1H3,(H,16,17,18)
InChIKeyMBZKRQHXXXAJJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-((5-Fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine (CAS 2034552-83-3): Compound Class and Research Context for Scientific Procurement


N-(1-((5-fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine (CAS 2034552-83-3, MF: C₁₄H₁₅FN₄O₃S, MW: 338.36 g/mol) is a synthetic small molecule belonging to the azetidinyl pyrimidine sulfonamide class . This compound features a pyrimidin-2-amine core connected via an azetidine-3-amino bridge to a 5-fluoro-2-methoxyphenyl sulfonyl moiety. The broader structural class has been claimed in patents as inhibitors of Janus kinase (JAK) proteins, with potential applications in treating inflammatory eye diseases such as uveitis, as well as cardiovascular diseases, inflammatory conditions, and cancers characterized by abnormal growth [1]. The compound is available from multiple research chemical suppliers as a reference standard for in vitro screening and structure-activity relationship (SAR) investigations, typically at ≥95% purity .

Why N-(1-((5-Fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine Cannot Be Replaced by Unsubstituted or Alternative Sulfonyl Analogs


The sulfonyl aryl moiety in azetidinyl pyrimidine-2-amines is not a passive structural feature; it directly modulates both target binding affinity and selectivity through electronic effects, steric interactions, and lipophilicity contributions . The 5-fluoro-2-methoxyphenyl group in this compound provides a unique combination of an electron-withdrawing fluorine atom para to the sulfonyl linkage and an electron-donating methoxy group ortho to the sulfonyl, creating a distinct electronic dipole that differs fundamentally from unsubstituted phenyl (CAS 2034421-22-0), 4-trifluoromethylphenyl (CAS 2034607-89-9), or 3-chlorobenzyl (CAS 2097897-69-1) analogs . In the broader azetidinyl pyrimidine kinase inhibitor class, subtle variations in the sulfonyl substituent have been shown to alter kinase selectivity profiles and drive differential off-target liability [1]. Substituting this compound with a simpler phenylsulfonyl or benzylsulfonyl analog without experimental validation risks altering target engagement, physicochemical properties, and downstream biological readouts .

Quantitative Differentiation Evidence: N-(1-((5-Fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine vs. Closest Structural Analogs


Physicochemical Differentiation: Molecular Weight and Hydrogen Bond Acceptor Count vs. Unsubstituted Phenyl Analog

The 5-fluoro-2-methoxy substitution in the target compound increases molecular weight by +48 Da and adds 2 additional hydrogen bond acceptor (HBA) atoms compared to the unsubstituted phenyl analog N-(1-(phenylsulfonyl)azetidin-3-yl)pyrimidin-2-amine (CAS 2034421-22-0) . This shifts the compound further within Lipinski-compliant property space while enhancing potential for directional intermolecular interactions. The methoxy oxygen provides an additional HBA site (total HBA count estimated at 7 vs. 5 for the unsubstituted analog), which may contribute to improved aqueous solubility through hydrogen bonding with water, while the fluorine atom modulates lipophilicity without substantially increasing molecular weight .

Physicochemical profiling Ligand efficiency Drug-likeness Solubility prediction

Electronic Substituent Effects: Ortho-Methoxy/Para-Fluoro Dipole vs. Para-Trifluoromethyl Analog

The target compound contains a 5-fluoro-2-methoxyphenyl group where the fluorine (Hammett σₚ = +0.06) and methoxy (Hammett σₒ = -0.27 for OCH₃ through resonance) substituents create opposing electronic effects on the aromatic ring [1]. This contrasts with the 4-trifluoromethylphenyl analog (CAS 2034607-89-9), where the CF₃ group exerts a strong electron-withdrawing effect (Hammett σₚ = +0.54) without the compensatory electron donation . The net result is that the sulfonyl group in the target compound experiences a distinct electronic environment compared to both the electron-neutral unsubstituted phenyl and the strongly electron-deficient 4-CF₃-phenyl analogs. In sulfonamide-containing drug candidates, such electronic modulation has been shown to affect sulfonamide NH acidity, hydrogen bond donor strength, and ultimately target binding kinetics [2].

Electronic effects QSAR SAR exploration Binding affinity modulation

Class-Level JAK Kinase Inhibition Potential Supported by Azetidinyl Pyrimidine Patent Literature

While no direct biological data are published for this specific compound, the azetidinyl pyrimidine sulfonamide scaffold has been extensively claimed as a JAK kinase inhibitor chemotype. The broader structural class, exemplified in U.S. Patent Application 2024/0002392, is described as affecting the function of JAK proteins including JAK1, JAK2, JAK3, and TYK2, which mediate intracellular signal transduction downstream of cytokine receptors implicated in autoimmune, allergic, and inflammatory diseases [1]. A focused medicinal chemistry effort on azetidin-3-amino bridged pyrimidines demonstrated that this scaffold can deliver potent JAK-STAT pathway inhibition while attenuating off-target kinase activity through strategic sp²-to-sp³ design [2]. The 5-fluoro-2-methoxyphenyl sulfonyl substitution in the target compound represents a distinct chemical space within this patent class that has not been exhaustively characterized, making it a valuable probe for novel SAR exploration [3].

JAK inhibition Kinase profiling Inflammatory disease Ocular therapeutics

5-Fluoro-2-Methoxyphenyl Motif as a Validated Pharmacophoric Element: Precedent from Anaplastic Lymphoma Kinase (ALK) Inhibitor Co-Crystal Structures

The 5-fluoro-2-methoxyphenyl fragment is a recognized pharmacophoric element in kinase drug discovery. In the co-crystal structure of human anaplastic lymphoma kinase (ALK) with the inhibitor 3-((1R)-1-(5-fluoro-2-methoxyphenyl)ethoxy)-5-(1-methyl-1H-1,2,3-triazol-5-yl)pyridin-2-amine (PDB: 4CNH), the 5-fluoro-2-methoxyphenyl group engages in specific hydrophobic and polar interactions within the kinase ATP-binding pocket [1]. This structural precedent demonstrates that the 5-fluoro-2-methoxyphenyl moiety can productively occupy kinase binding sites, whereas alternative substituents such as unsubstituted phenyl, 4-chlorophenyl, or benzyl groups found in close analogs of the target compound (e.g., CAS 2034421-22-0, CAS 2097897-69-1) lack this specific recognition motif . The combination of fluorine (metabolic stability enhancement) and methoxy (hydrogen bond acceptance) in a 1,2-relationship on the phenyl ring is a non-obvious substitution pattern not present in the closest commercially available analogs .

Pharmacophore validation Kinase inhibitor design Fragment-based drug discovery Protein-ligand interactions

Azetidine Scaffold Contributions to Conformational Rigidity and Metabolic Stability vs. Flexible Amine Linkers

The azetidine ring in the target compound provides conformational rigidity that distinguishes it from analogs employing flexible amine linkers (e.g., piperidine or linear alkyl amines). The azetidine scaffold enforces a defined spatial relationship between the pyrimidin-2-amine and the sulfonylphenyl groups, with the four-membered ring constraining the N-C3-N dihedral angle [1]. This conformational restriction has been exploited in JAK inhibitor design to enhance target selectivity: an sp²-to-sp³ drug design strategy incorporating an azetidin-3-amino bridge attenuated off-target kinase activity while maintaining JAK-STAT potency in a related series [2]. Additionally, the azetidine ring increases the fraction of sp³-hybridized carbons (Fsp³), a parameter correlated with improved clinical success rates and reduced attrition in drug development [3]. The metabolic profile of azetidine-containing compounds differs from that of piperidine or pyrrolidine analogs, with distinct CYP450 oxidation susceptibility patterns [1].

Metabolic stability Conformational restriction sp³-enrichment CYP resistance

Recommended Research Applications for N-(1-((5-Fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine Based on Structural Differentiation Evidence


JAK-STAT Pathway Inhibitor Screening and Kinase Selectivity Profiling

Deploy this compound as a structurally differentiated probe in JAK1/JAK2/JAK3/TYK2 biochemical panel screens. The azetidinyl pyrimidine scaffold is patent-claimed for JAK inhibition [1], and the 5-fluoro-2-methoxyphenyl sulfonyl group provides a distinct electronic and steric profile compared to characterized analogs. Screening should include the unsubstituted phenyl analog (CAS 2034421-22-0) and 4-CF₃-phenyl analog (CAS 2034607-89-9) as matched comparators to deconvolute the contribution of the 5-fluoro-2-methoxy motif to kinase selectivity. KINOMEscan or similar broad profiling is recommended to assess the selectivity fingerprint conferred by this substitution pattern [2].

Structure-Activity Relationship (SAR) Expansion Around the Sulfonyl Aryl Motif

Use this compound as the focal point of a sulfonyl aryl SAR matrix. The 5-fluoro-2-methoxy substitution represents a unique combination of electron-donating (OCH₃, ortho) and weakly electron-withdrawing (F, para) substituents [1]. Systematic comparison with the unsubstituted phenyl (CAS 2034421-22-0), 4-CF₃-phenyl (CAS 2034607-89-9), 4-ethoxy-3-fluorophenyl, and 3-chlorobenzyl (CAS 2097897-69-1) analogs will map the electronic and steric determinants of target binding. Correlate observed biological activity with computed physicochemical descriptors (Hammett σ, cLogP, polar surface area) to establish predictive QSAR models for this chemotype [2].

Ocular Inflammation Model Development Leveraging Azetidine sp³-Enrichment

Evaluate this compound in in vitro models of ocular inflammation (e.g., cytokine-stimulated human corneal epithelial cells or conjunctival fibroblasts) based on the patent disclosure of azetidinyl pyrimidines for treating uveitis and dry eye disease [1]. The azetidine scaffold's sp³-enrichment is associated with improved aqueous solubility and reduced off-target kinase activity in topical ocular JAK inhibitors [2]. Compare with the unsubstituted phenyl analog to determine whether the 5-fluoro-2-methoxy motif enhances or modulates cellular permeability in corneal epithelial barrier models. Include solubility assessment in relevant ocular formulation vehicles (e.g., PBS pH 7.4, artificial tears) given the azetidine scaffold's favorable solubility characteristics [3].

Computational Chemistry and Molecular Docking Studies Targeting JAK Family Kinases

Employ this compound as a docking substrate for structure-based drug design against JAK family kinase ATP-binding sites. The constrained azetidine geometry provides a defined conformational starting point for docking calculations, while the 5-fluoro-2-methoxyphenyl group offers distinct pharmacophoric features (fluorine for hydrophobic contacts, methoxy for hydrogen bonding) with crystallographic precedent in kinase binding sites (PDB 4CNH) [1]. Comparative docking with the unsubstituted phenyl and 4-CF₃-phenyl analogs can computationally predict differential binding poses and rank-ordering of affinity, generating testable hypotheses for subsequent biochemical validation [2].

Quote Request

Request a Quote for N-(1-((5-fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.